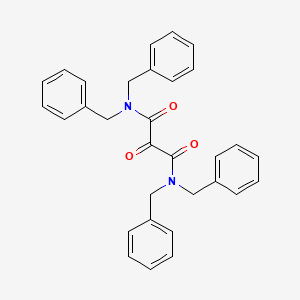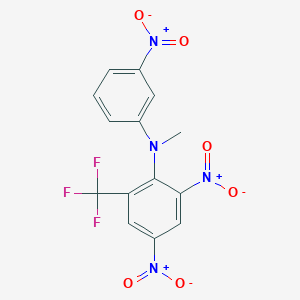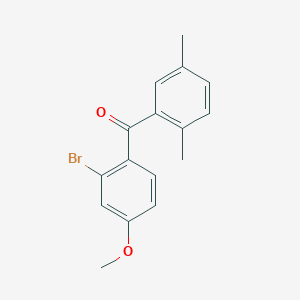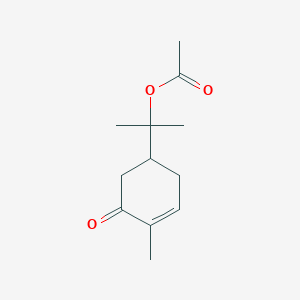
Thiourea, N,N'-dibutyl-, S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N’-dibutyl-, S,S-dioxide is an organosulfur compound with the molecular formula C₉H₂₀N₂S. It is a derivative of thiourea, where the sulfur atom is bonded to two butyl groups. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, N,N’-dibutyl-, S,S-dioxide can be synthesized through the reaction of dibutylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N,N’-dibutyl-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiourea derivatives with different substituents.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
Thiourea, N,N’-dibutyl-, S,S-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of thiourea, N,N’-dibutyl-, S,S-dioxide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-di-n-Butylthiourea: A similar compound without the S,S-dioxide modification.
Selenourea: A selenium analogue of thiourea with different chemical properties.
Uniqueness
Thiourea, N,N’-dibutyl-, S,S-dioxide is unique due to its specific substitution pattern and the presence of the S,S-dioxide group, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Propiedades
Número CAS |
88644-63-7 |
|---|---|
Fórmula molecular |
C9H20N2O2S |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
N,N'-dibutyl-1-sulfonylmethanediamine |
InChI |
InChI=1S/C9H20N2O2S/c1-3-5-7-10-9(14(12)13)11-8-6-4-2/h10-11H,3-8H2,1-2H3 |
Clave InChI |
FKRQGDOPJXGNQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S(=O)=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)


![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)



![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)




